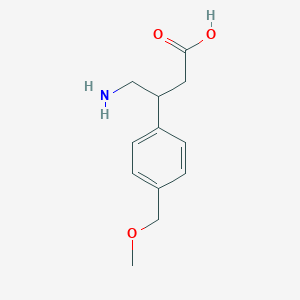
4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid is an organic compound with the molecular formula C12H17NO3 It is a derivative of butanoic acid, featuring an amino group and a methoxymethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-(methoxymethyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine, followed by a Michael addition with acrylonitrile. The resulting product undergoes hydrolysis to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and methoxymethyl groups. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(4-methylphenyl)butanoic acid
- 3-Aminobutanoic acid
- 4-Phenyl-3-butenoic acid
Uniqueness
4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid is unique due to the presence of the methoxymethyl group on the phenyl ring. This structural feature can influence the compound’s reactivity and interactions with biological targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-amino-3-[4-(methoxymethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-16-8-9-2-4-10(5-3-9)11(7-13)6-12(14)15/h2-5,11H,6-8,13H2,1H3,(H,14,15) |
InChI Key |
DXTMIBVBUSWKGN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C(CC(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13489680.png)
![5-Phenylspiro[2.3]hexan-5-amine hydrochloride](/img/structure/B13489684.png)
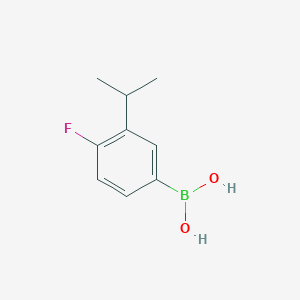

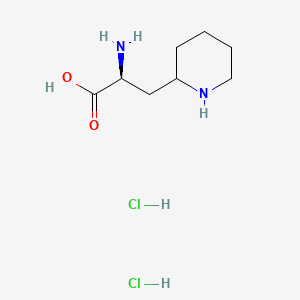
![Tetrahydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole](/img/structure/B13489709.png)
![5-[(3-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489716.png)
![3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13489719.png)
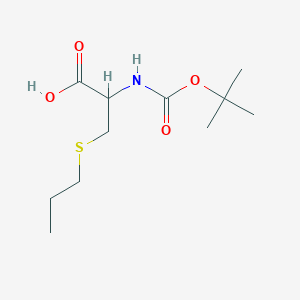
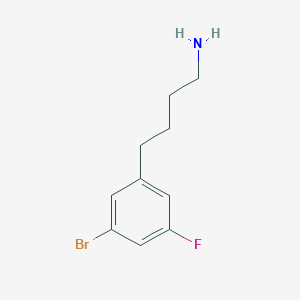
![[1-(3-Aminophenyl)cyclopropyl]methanol](/img/structure/B13489741.png)

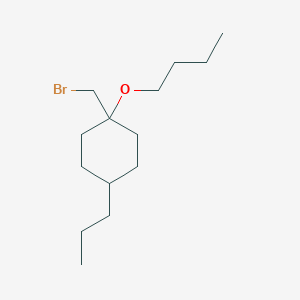
![3-[5-(1,4-diazepan-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13489769.png)
